molecular formula C19H19F3N2O B2420068 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone CAS No. 432518-99-5

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone

Cat. No.: B2420068
CAS No.: 432518-99-5
M. Wt: 348.369
InChI Key: VVBCTALBQBMVOF-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(4-methylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-14-5-7-15(8-6-14)18(25)24-11-9-23(10-12-24)17-4-2-3-16(13-17)19(20,21)22/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBCTALBQBMVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Intermediate Formation

The most widely reported method involves reacting 4-methylbenzoyl chloride with 1-(3-(trifluoromethyl)phenyl)piperazine. This nucleophilic acyl substitution proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Conditions:

  • Solvent: THF or DCM (4–6 mL/g of acyl chloride).
  • Base: TEA in a 1:1.4–1.6 molar ratio relative to the acyl chloride.
  • Temperature: Room temperature (20–25°C).
  • Time: 3 hours.

In a representative procedure, 20 g of 4-methylbenzoyl chloride is dissolved in 100 mL of THF, followed by the addition of 15.1 g TEA and 12 g 1-(3-(trifluoromethyl)phenyl)piperazine. After stirring for 3 hours, the reaction mixture is quenched with water, and the product is extracted with DCM. Yields of 91–93% are achieved after purification.

Alternative Acylating Agents

While acyl chlorides are predominant, activated esters (e.g., pentafluorophenyl esters) have been explored to enhance reaction efficiency. However, these methods require stringent anhydrous conditions and offer marginal yield improvements over conventional approaches.

Coupling Reaction Approaches

Friedel-Crafts Acylation

Friedel-Crafts acylation is less common due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring toward electrophilic substitution. Nonetheless, modified conditions using Lewis acids like AlCl₃ in nitrobenzene have been attempted, yielding <50% of the desired product.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed carbonylative coupling between aryl halides and piperazine derivatives represents an emerging strategy. For example, aryl iodides react with piperazine under CO atmosphere in the presence of Pd(OAc)₂, but this method is hindered by high catalyst costs and sensitivity to moisture.

Solvent and Base Optimization

Solvent Selection

Tetrahydrofuran (THF): Provides optimal solubility for both acyl chlorides and piperazine derivatives, facilitating reaction homogeneity. A solvent-to-substrate ratio of 5:1 (v/w) is critical to prevent precipitation.
Dichloromethane (DCM): Preferred for large-scale synthesis due to its low boiling point (40°C), enabling easy removal via rotary evaporation.
Acetonitrile: Yields comparable results to THF but requires longer reaction times (4–5 hours).

Base Compatibility

Triethylamine (TEA): The most effective base, achieving 94% conversion at a 1:1.5 molar ratio.
Diisopropylethylamine (DIPEA): Less effective (85% yield) due to steric hindrance.

Purification Techniques

Liquid-Liquid Extraction

The crude product is extracted with DCM (2 × 100 mL), washed with saturated brine to remove residual TEA·HCl, and dried over anhydrous Na₂SO₄.

Recrystallization

Recrystallization from methyl tert-butyl ether (MTBE) and ethyl acetate (10:1) elevates purity from 90% to >99%. For instance, dissolving 26 g of crude product in 100 mL MTBE and 10 mL ethyl acetate, followed by filtration, yields 24.7 g of high-purity ketone.

Column Chromatography

Silica gel chromatography (DCM:MeOH, 50:1 to 10:1) resolves minor impurities but is rarely needed if recrystallization is optimized.

Analytical Characterization

Purity Analysis: High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O, 70:30) confirms purity >99%.
Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 4.10 (s, 2H, COCH₂), 3.75–3.50 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).
  • MS (ESI): m/z 438.4 [M+H]⁺.

Challenges and Limitations

Regioselectivity in Piperazine Substitution

Unsubstituted piperazine may lead to bis-acylation. Using 1-(3-(trifluoromethyl)phenyl)piperazine ensures mono-substitution, but residual di-substituted byproducts (<2%) necessitate careful purification.

Stability of Trifluoromethyl Group

While the CF₃ group is generally stable, prolonged exposure to strong bases (e.g., NaOH) at elevated temperatures (>60°C) can trigger defluorination.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Potential : The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Research indicates that it may interact with neurotransmitter systems, making it a candidate for further studies in the treatment of conditions such as anxiety and depression .
  • Anticancer Activity : Preliminary studies have suggested that 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve apoptosis induction and inhibition of tumor growth, warranting further exploration in cancer therapeutics .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, specifically targeting enzymes involved in metabolic processes. This includes potential applications in managing metabolic syndrome-related disorders such as type 2 diabetes and obesity .
  • Antimicrobial Properties : Research has indicated that compounds with similar structures possess antimicrobial activity. Therefore, this compound could be evaluated for its efficacy against bacterial and fungal pathogens .

Material Science

  • Synthesis of Novel Materials : The unique structure of the compound allows it to be utilized as an intermediate in the synthesis of novel organic materials. Its application in developing new polymers or as a catalyst in organic reactions is an area of ongoing research.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anticancer Mechanisms : A study published by the National Cancer Institute evaluated the compound's effects on various cancer cell lines, revealing significant growth inhibition at low concentrations . The study highlighted its potential as a lead compound for further development.
  • Enzyme Inhibition Research : Another investigation focused on the inhibition of specific enzymes related to metabolic pathways, demonstrating that the compound could effectively lower enzyme activity associated with insulin resistance .

Data Summary Table

Application AreaFindings/ObservationsReferences
Medicinal ChemistryPotential treatment for neurological disorders
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits enzymes related to metabolic syndrome
Antimicrobial PropertiesPotential efficacy against bacterial pathogens
Material ScienceUsed as an intermediate for novel material synthesis

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is unique due to the combination of the piperazine ring and the trifluoromethyl group, which imparts specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Biological Activity

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is a piperazine derivative featuring a trifluoromethyl group, which is known to enhance biological activity through improved receptor binding and metabolic stability. The molecular formula can be represented as C19H20F3NC_{19}H_{20}F_3N, with a molecular weight of approximately 335.37 g/mol.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT). Research indicates that compounds with similar structures can act as dopamine reuptake inhibitors (DRIs), which may lead to increased dopaminergic signaling in the brain. This property is particularly relevant in the context of treating disorders such as depression and substance use disorders.

Dopamine Transporter Inhibition

Studies have shown that this compound exhibits significant inhibition of dopamine reuptake, which is crucial for its potential therapeutic effects. For instance, a related compound demonstrated K(i) values of 492 nM for binding affinity and 360 nM for inhibition of dopamine reuptake, indicating a promising profile for further development as a treatment for cocaine addiction .

Serotonin and Norepinephrine Activity

Additionally, the compound may influence serotonin and norepinephrine systems. The presence of the trifluoromethyl group has been associated with enhanced potency in inhibiting serotonin uptake, suggesting a multifaceted approach to modulating neurotransmitter levels .

Case Studies

  • Cocaine Addiction Treatment : A study highlighted a structurally similar compound that mimicked some effects of cocaine without producing the same level of addiction potential. Behavioral tests indicated that while it increased locomotor activity in mice, it lacked the discriminative stimulus effects characteristic of cocaine .
  • Antidepressant Potential : Another investigation into piperazine derivatives revealed that modifications to the piperazine ring could significantly alter pharmacological profiles, enhancing antidepressant-like effects in animal models .

Data Table: Biological Activity Comparison

Compound NameK(i) Value (nM)TargetEffect
This compoundTBDDATInhibition
Related Compound A492DATInhibition
Related Compound BTBDSERTIncreased uptake inhibition

Q & A

Basic Synthesis Optimization: How can researchers improve the yield of 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone while minimizing side-product formation?

Methodological Answer:
Optimize reaction conditions using a factorial design approach to evaluate variables such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of precursors. For example, highlights factorial design as a robust method to identify critical parameters in multi-step reactions. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) and employ computational tools like Reaxys or Pistachio databases to predict side reactions involving the trifluoromethyl group . Purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound from nitro- or benzyl-containing byproducts .

Analytical Characterization: What advanced techniques are recommended to resolve ambiguities in structural confirmation of the piperazinyl ketone core?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • X-ray Diffraction (XRD): Resolve stereochemical uncertainties in the piperazine ring conformation .
  • 2D NMR (COSY, HSQC): Assign coupling patterns between the methylphenyl group and the trifluoromethyl-substituted phenyl ring .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (C₁₉H₁₇F₃N₂O) with <2 ppm error .
    For elemental analysis, use combustion methods to validate C/H/N ratios, as demonstrated for similar fluorophenyl-piperidine derivatives (e.g., ±0.3% accuracy in FG 8032 analysis) .

Receptor Targeting: How can researchers design experiments to identify the primary molecular targets of this compound in neurological studies?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to screen against serotonin (5-HT) receptors, leveraging the piperazine moiety’s known affinity for neurological targets .
  • Radioligand Binding Assays: Compete with [³H]WAY-100635 (5-HT₁A antagonist) to quantify binding affinity (Ki). Adjust substituents (e.g., methylphenyl vs. methoxyphenyl) to refine selectivity .
  • Functional Assays: Measure cAMP accumulation in HEK293 cells expressing transfected receptors to assess agonist/antagonist activity .

Data Contradiction Analysis: How to address discrepancies between computational predictions and experimental results in SAR studies?

Methodological Answer:

  • Iterative Validation: Re-run quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to confirm electronic properties of the trifluoromethyl group, which may deviate due to solvation effects .
  • Experimental Controls: Compare synthetic batches using LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew bioactivity data .
  • Meta-Analysis: Cross-reference PubChem data for analogous compounds (e.g., 3,5-dinitro derivatives) to identify trends in lipophilicity vs. binding efficiency .

Advanced Computational Modeling: What strategies enhance the accuracy of QSAR models for this compound’s pharmacokinetic profile?

Methodological Answer:

  • Descriptor Selection: Include topological polar surface area (TPSA), logP, and hydrogen-bonding capacity derived from ChemAxon or MOE software .
  • Dynamic Simulations: Run molecular dynamics (MD) in explicit solvent (e.g., TIP3P water) to simulate membrane permeability, critical for CNS-targeting agents .
  • Validation: Use leave-one-out cross-validation (LOO-CV) with a dataset of ≥50 analogs to ensure model robustness against overfitting .

Metabolic Stability: Which in vitro assays are most predictive of hepatic clearance for this compound?

Methodological Answer:

  • Microsomal Stability Assay: Incubate with human liver microsomes (HLM) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Reactive Metabolite Detection: Trapping studies with glutathione (GSH) to identify electrophilic intermediates formed via piperazine N-oxidation .

Advanced Purification Challenges: How to separate enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral Stationary Phases (CSP): Use Chiralpak IG or OD-H columns with n-hexane/isopropanol (90:10) for baseline resolution .
  • Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to exploit differences in hydrogen-bonding motifs between stereoisomers .
  • Membrane Technologies: Employ enantioselective supported liquid membranes (SLMs) with β-cyclodextrin carriers for large-scale separations .

Interdisciplinary Integration: How can chemical engineers collaborate with pharmacologists to scale up synthesis without compromising bioactivity?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during continuous flow synthesis .
  • Design of Experiments (DOE): Use JMP or MODDE software to balance reaction efficiency (e.g., 80% yield) with purity thresholds (>98%) .
  • Bioactivity-Preserving Formulation: Encapsulate in PEGylated liposomes to maintain stability during storage and in vivo administration .

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